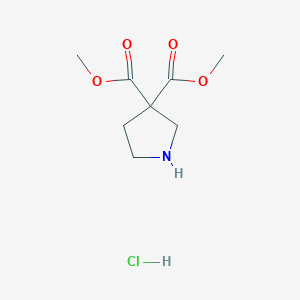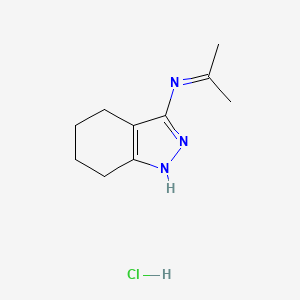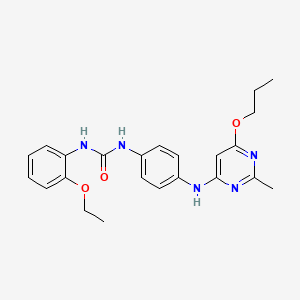
1-(2-Ethoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea is a chemical compound that has been extensively researched for its potential use in various scientific applications. This compound is commonly referred to as E-3810 and has been shown to have promising results in several studies. In
Aplicaciones Científicas De Investigación
Synthesis and Biochemical Evaluation
A study by Vidaluc et al. (1995) involved the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas and assessed their antiacetylcholinesterase activity. This research aimed at optimizing spacer length between pharmacophoric moieties to enhance inhibitory activities, highlighting the compound's potential application in developing treatments for conditions like Alzheimer's disease by targeting acetylcholinesterase inhibitors (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Chemical Transformations and Synthetic Applications
Thalluri et al. (2014) demonstrated the use of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for synthesizing ureas from carboxylic acids. This method is significant for creating various urea derivatives, which are crucial in medicinal chemistry and pesticide development, showcasing the versatility of urea-based compounds in chemical synthesis (Thalluri, Manne, Dev, & Mandal, 2014).
Antioxidant Activity
George et al. (2010) conducted a study on the synthesis and evaluation of antioxidant activity of some pyrimidinone derivatives, indicating the potential of such compounds in oxidative stress-related research. These findings suggest that derivatives of the chemical structure might hold promise for developing antioxidant therapies or supplements (George, Sabitha, Kumar, & Ravi, 2010).
Pharmacological Properties
Research by Cannito et al. (1990) on thiéno[2,3-d]pyrimidin-4-one 2-thiones explored their analgesic and anti-inflammatory activities. This study underscores the potential pharmacological applications of pyrimidinone derivatives in pain and inflammation management, suggesting a research direction for the specific compound (Cannito, Perrissin, Luu-Duc, Huguet, Gaultier, & Narcisse, 1990).
Environmental Impact and Degradation
Investigation by Sharma, Banerjee, and Choudhury (2012) into the degradation of chlorimuron-ethyl by Aspergillus niger highlights the environmental aspect of urea-based herbicides, including their biodegradation and potential impact on soil and water systems. This research could provide insights into the environmental safety and degradation pathways of similar compounds (Sharma, Banerjee, & Choudhury, 2012).
Propiedades
IUPAC Name |
1-(2-ethoxyphenyl)-3-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3/c1-4-14-31-22-15-21(24-16(3)25-22)26-17-10-12-18(13-11-17)27-23(29)28-19-8-6-7-9-20(19)30-5-2/h6-13,15H,4-5,14H2,1-3H3,(H,24,25,26)(H2,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBNSHDJYDXNOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2455982.png)


![3-Methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B2455990.png)
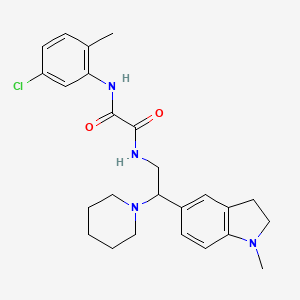
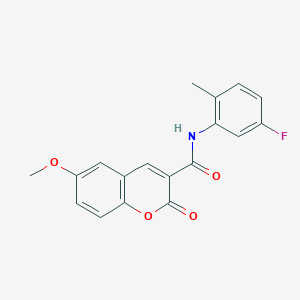
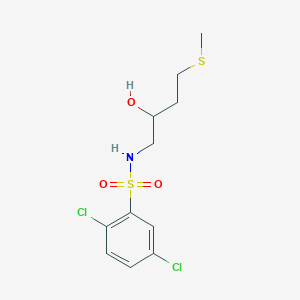
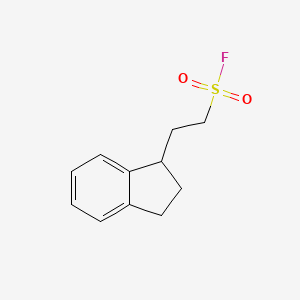
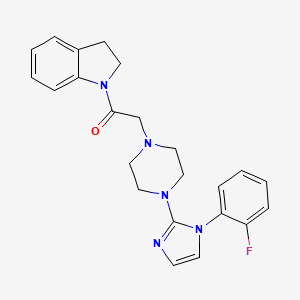
![4-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2455998.png)
![4-Isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B2455999.png)
